REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]([NH:6][C:7](=[O:12])[C:8]([CH3:11])([CH3:10])[CH3:9])=[CH:2]1.[Li]CCCC.CN([CH:21]=[O:22])C>C1COCC1>[CH:21]([C:2]1[S:1][CH:5]=[CH:4][C:3]=1[NH:6][C:7](=[O:12])[C:8]([CH3:9])([CH3:11])[CH3:10])=[O:22]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)NC(C(C)(C)C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
9.6 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
3.21 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The resulting off-white suspension was stirred for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To an oven dried flask
|
Type
|
WAIT
|
Details
|
In 20 min
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed to rt
|
Type
|
STIRRING
|
Details
|
continued stirring for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
thus the reaction was quenched with sat. NH4Cl
|
Type
|
CUSTOM
|
Details
|
partitioned between Et2O/H2O (150 mL/50 mL)
|
Type
|
CUSTOM
|
Details
|
after separation
|
Type
|
WASH
|
Details
|
the organic solution was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified on Biotage Fresh Collector
|
Type
|
WASH
|
Details
|
eluting with 10˜40% EtOAc/Hexanes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1SC=CC1NC(C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.85 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |